1-(5-Fluoro-2-methoxybenzyl)guanidine
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Overview
Description
1-(5-Fluoro-2-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . It is characterized by the presence of a guanidine group attached to a benzyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position .
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methoxybenzyl)guanidine can be achieved through various methods. One common approach involves the reaction of 5-fluoro-2-methoxybenzylamine with a guanidine derivative under appropriate conditions . The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Fluoro-2-methoxybenzyl)guanidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Fluoro-2-methoxybenzyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(5-Fluoro-2-methoxybenzyl)guanidine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)guanidine: Similar structure but with a phenyl group instead of a benzyl group.
1-(5-Fluoro-2-methoxybenzyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(5-Fluoro-2-methoxybenzyl)urea: Similar structure but with a urea group instead of a guanidine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12FN3O |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12FN3O/c1-14-8-3-2-7(10)4-6(8)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
InChI Key |
IBDCWTYJEDPXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN=C(N)N |
Origin of Product |
United States |
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